molecular formula C10H17N3 B2892563 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1006496-43-0

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B2892563
CAS No.: 1006496-43-0
M. Wt: 179.267
InChI Key: BRZBGPSXHZYSSN-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 2-methylpropanal to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
  • 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)6-13-10(8-3-4-8)9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZBGPSXHZYSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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